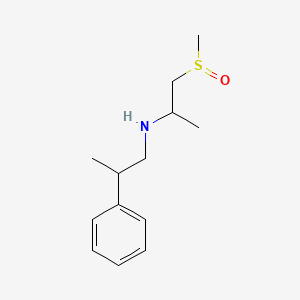![molecular formula C10H15Cl2NO3 B6693413 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid](/img/structure/B6693413.png)
3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a dichlorocyclopropane ring, an ethylamino group, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid typically involves the following steps:
Formation of the Dichlorocyclopropane Ring: This can be achieved through the reaction of a suitable precursor with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide.
Attachment of the Ethylamino Group: The dichlorocyclopropane intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative.
Introduction of the Methylpropanoic Acid Moiety: The final step involves the reaction of the ethylamino derivative with a suitable acylating agent, such as methylpropanoyl chloride, in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorocyclopropane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropane ring may interact with enzymes or receptors, leading to modulation of biological pathways. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichlorocyclopropanecarboxylic acid: Similar structure but lacks the ethylamino and methylpropanoic acid moieties.
3-(Cyclopropanecarbonyl)-ethylamino-2-methylpropanoic acid: Similar but without the dichloro substitution on the cyclopropane ring.
Uniqueness
3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid is unique due to the presence of both the dichlorocyclopropane ring and the ethylamino-methylpropanoic acid moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,2-dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl2NO3/c1-3-13(5-6(2)9(15)16)8(14)7-4-10(7,11)12/h6-7H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRWQNKBNZTMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C(=O)O)C(=O)C1CC1(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole](/img/structure/B6693338.png)
![1-(2-methoxyethyl)-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B6693349.png)



![2-[(3-Chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B6693397.png)



![3-[1-(5-Bromothiophen-2-yl)ethylamino]-2,2-dimethylpropanamide](/img/structure/B6693423.png)

![(2S)-1-[1-(3-chloro-2-fluorophenyl)propylamino]propan-2-ol](/img/structure/B6693427.png)
